1-Cyclopropyl-3-nitro-1H-pyrazole
Overview
Description
1-Cyclopropyl-3-nitro-1H-pyrazole is a heterocyclic compound featuring a five-membered ring with two adjacent nitrogen atoms. This compound is part of the pyrazole family, known for its diverse applications in organic synthesis, medicinal chemistry, and material science. The presence of a cyclopropyl group and a nitro group in its structure imparts unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to interact with various targets such as estrogen receptors and alcohol dehydrogenase .
Mode of Action
Pyrazoles, in general, are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the compound’s interaction with its targets and any resulting changes.
Pharmacokinetics
The compound has a predicted boiling point of 303.0±15.0 °C and a predicted density of 1?±.0.1 g/cm3 . These properties could potentially impact the compound’s bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Cyclopropyl-3-nitro-1H-pyrazole. For instance, the Suzuki–Miyaura coupling reaction, which is often used in the synthesis of organoboron reagents like pyrazoles, is known to be influenced by environmental conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-nitro-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropyl hydrazine with nitro-substituted alkenes or alkynes can yield the desired pyrazole derivative. The reaction typically requires a catalyst, such as a transition metal complex, and is conducted under mild to moderate temperatures .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include multi-step processes involving the preparation of intermediate compounds, followed by cyclization and functional group modifications. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or platinum oxide.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-Cyclopropyl-3-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
1-Cyclopropyl-3-nitro-1H-pyrazole: Unique due to the presence of both cyclopropyl and nitro groups.
1-Methyl-3-nitro-1H-pyrazole: Similar structure but with a methyl group instead of a cyclopropyl group.
1-Phenyl-3-nitro-1H-pyrazole: Contains a phenyl group, offering different electronic and steric properties.
Uniqueness: this compound stands out due to its specific combination of functional groups, which imparts distinct reactivity and potential biological activities. The cyclopropyl group introduces strain and rigidity, affecting the compound’s overall behavior in chemical and biological systems .
Properties
IUPAC Name |
1-cyclopropyl-3-nitropyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-9(11)6-3-4-8(7-6)5-1-2-5/h3-5H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFQRBCNMTWGGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC(=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679544 | |
Record name | 1-Cyclopropyl-3-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240579-10-5 | |
Record name | 1-Cyclopropyl-3-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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